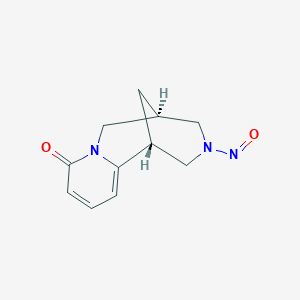![molecular formula C₁₁H₉N₃O₃ B1142033 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione CAS No. 92260-82-7](/img/structure/B1142033.png)
4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione, also known as DIOX, is an organosulfur compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. DIOX is a versatile synthetic intermediate that has been used in a wide range of applications, from drug discovery to agriculture. DIOX is a stable, colorless, and relatively non-toxic compound with a molecular weight of 224.3 g/mol. It has a melting point of 189-190°C and a boiling point of 270-271°C.
Scientific Research Applications
Synthesis and Transformation
- Novel derivatives of similar structures have been synthesized through various methods. For example, Ashwood et al. (1989) prepared 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones from benzoxazepindiones using 1,3-dipolar cycloadditions, leading to novel routes for benzodiazepin-6-ones (Ashwood et al., 1989).
Novel Tricyclic Ring Systems
- Gallaschun and Schnur (1990) synthesized two novel tricyclic ring systems derived from 3-benzazepines, showing diverse applications in chemical synthesis (Gallaschun & Schnur, 1990).
Crystal Structure Analysis
- The crystal structures of related compounds were analyzed by Govindaraj et al. (2014), providing insights into the conformation and bonding patterns of such molecules (Govindaraj et al., 2014).
Application in pH-sensitive Probes
- Kirilyuk et al. (2003) developed pH-sensitive spin probes using derivatives of 4,5-dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione, showcasing its potential in biochemical sensing technologies (Kirilyuk et al., 2003).
Antitumor Applications
- Yin et al. (2015) synthesized derivatives showing significant antiproliferative activities, indicating their potential in cancer treatment (Yin et al., 2015).
Antibacterial and Antifungal Properties
- Compounds with similar structures demonstrated notable antimicrobial activities, as evidenced by the research of Demchenko et al. (2021) and others (Demchenko et al., 2021).
Properties
IUPAC Name |
(10Z)-10-hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-6-2-1-3-7-9(6)14(11(16)12-7)5-4-8(10)13-17/h1-3,17H,4-5H2,(H,12,16)/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFMUFXBAIBWKI-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=C(C=CC=C3NC2=O)C(=O)/C1=N\O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)
